molecular formula C14H14FN B7871633 1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B7871633
M. Wt: 215.27 g/mol
InChI Key: KEIOSMCNHUXTCY-UHFFFAOYSA-N
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Description

1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure and an ethanamine group attached to the 4’ position. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the transamination reaction between 2-acetylbiphenyl and an amine donor such as isopropylamine, catalyzed by a transaminase enzyme . This reaction is typically carried out under mild conditions, making it an environmentally friendly approach.

Another method involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid . This process results in the formation of a diazonium salt, which is then subjected to a cracking reaction to yield the desired product.

Chemical Reactions Analysis

1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like phenols in the presence of potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets such as TAAR1. This receptor is activated by the compound, leading to the activation of Gs proteins in cells overexpressing TAAR1 . This activation triggers a cascade of intracellular signaling pathways that mediate various physiological effects.

Comparison with Similar Compounds

1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in the position and type of substituents on the biphenyl ring. The presence of a fluorine atom at the 3’ position in 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[4-(3-fluorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIOSMCNHUXTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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